molecular formula C12H26 B14537967 4-Tert-butyl-2-methylheptane CAS No. 62185-23-3

4-Tert-butyl-2-methylheptane

Cat. No.: B14537967
CAS No.: 62185-23-3
M. Wt: 170.33 g/mol
InChI Key: HIHQJZLWJQHTEJ-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-methylheptane is a branched alkane with the molecular formula C12H26. It is a hydrocarbon that consists of a heptane backbone with a tert-butyl group attached to the fourth carbon and a methyl group attached to the second carbon. This compound is part of the larger family of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-2-methylheptane can be achieved through various organic synthesis methods. One common approach involves the alkylation of heptane derivatives. For instance, tert-butyl chloride can be reacted with 2-methylheptane in the presence of a strong base like sodium hydride to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves catalytic processes. Catalysts such as zeolites or other solid acids can be used to facilitate the alkylation reaction. The reaction conditions often include elevated temperatures and pressures to increase the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-methylheptane primarily undergoes substitution reactions due to the presence of the tert-butyl group, which is a bulky substituent. This compound can also participate in oxidation reactions under specific conditions .

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydride). The reactions are typically carried out under mild to moderate temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Major Products Formed

Scientific Research Applications

4-Tert-butyl-2-methylheptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-tert-butyl-2-methylheptane in chemical reactions involves the interaction of its functional groups with reagents. The tert-butyl group provides steric hindrance, which can influence the reaction pathway and the stability of intermediates. In biological systems, its metabolism involves enzymatic oxidation, leading to the formation of various metabolites .

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-4-methylheptane
  • 5-Ethyl-2-methylheptane
  • 4-tert-Butyl-3-iodoheptane

Uniqueness

4-Tert-butyl-2-methylheptane is unique due to the presence of the bulky tert-butyl group at the fourth carbon position. This structural feature significantly affects its chemical reactivity and physical properties compared to other similar alkanes. The steric hindrance provided by the tert-butyl group makes it less reactive in certain substitution reactions, which can be advantageous in specific industrial applications .

Properties

CAS No.

62185-23-3

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-tert-butyl-2-methylheptane

InChI

InChI=1S/C12H26/c1-7-8-11(9-10(2)3)12(4,5)6/h10-11H,7-9H2,1-6H3

InChI Key

HIHQJZLWJQHTEJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(C)C)C(C)(C)C

Origin of Product

United States

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